2-Ethylphenol - d2
Description
Significance of Deuterium (B1214612) Labeling in Mechanistic and Quantitative Studies
Deuterium, a stable isotope of hydrogen, is particularly significant in chemical research for two primary reasons: its application in mechanistic studies and its role in quantitative analysis. medchemexpress.comcornell.edu
In mechanistic studies , the replacement of hydrogen with deuterium can alter the rate of reactions that involve the breaking of a carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into reaction mechanisms. medchemexpress.com By observing how deuteration affects reaction speed, chemists can deduce the rate-determining steps and the nature of transition states in a chemical transformation. oup.commdpi.com
In quantitative studies , deuterium-labeled compounds are widely used as internal standards for analysis by mass spectrometry. nih.gov In a technique called isotope dilution mass spectrometry (IDMS), a known amount of a deuterated standard is added to a sample containing an unknown quantity of the corresponding unlabeled compound (the analyte). nih.govsqu.edu.om Because the labeled standard and the unlabeled analyte behave almost identically during sample preparation and analysis, any loss of material affects both equally. nih.gov The mass spectrometer can distinguish between the two based on their mass difference, and the ratio of their signals allows for highly accurate and precise quantification of the analyte, correcting for variations in sample extraction and instrument response. nih.govresearchgate.net This method is considered the gold standard for quantitative analysis in complex matrices. squ.edu.om
Overview of Deuterated Phenolic Compounds in Advanced Research Methodologies
Deuterated phenolic compounds are a specific class of isotopically labeled molecules that have found significant application in advanced research. Phenolic compounds are widespread in nature and are also common industrial chemicals and environmental pollutants. The ability to accurately quantify them is crucial for food science, environmental monitoring, and toxicology.
Research on the composition of wine, for example, utilizes deuterated standards like d4-4-ethylphenol to precisely measure the concentration of volatile phenols that contribute to the wine's aroma and can indicate spoilage. nih.gov Similarly, in environmental science, the analysis of phenolic compounds in mainstream smoke from tobacco products uses deuterated phenol (B47542) standards to ensure accurate quantification. nih.gov The unavailability of a specific deuterated standard for a particular phenol can lead to lower recovery rates and less accurate results, highlighting the importance of having the correct labeled analog. nih.gov Beyond quantitative analysis, deuterated phenols are also used in material science, such as in the synthesis of deuterated phenolic resins, to study their structural properties.
Rationale for the Academic Investigation of 2-Ethylphenol-d2 (B12378379)
The academic and industrial interest in 2-Ethylphenol-d2 stems directly from the importance of its unlabeled counterpart, 2-Ethylphenol (B104991). 2-Ethylphenol is a significant compound in several research contexts:
Environmental Monitoring: It is released into the environment through industrial waste streams, such as those from coal gasification plants. medchemexpress.com It is also a component of crude oil and can be used to trace oil contamination in groundwater.
Toxicology and Occupational Health: 2-Ethylphenol is a known urinary metabolite of ethylbenzene (B125841), a common industrial solvent. medchemexpress.com Therefore, measuring its concentration in urine serves as a biomarker for assessing human exposure to this volatile organic compound (VOC). researchgate.netnih.gov
Food and Fragrance: The compound is used as a fragrance ingredient and is found naturally in some foods and beverages.
Given the need to accurately measure 2-Ethylphenol in complex samples like urine, groundwater, or food products, a robust analytical method is essential. Isotope dilution mass spectrometry is the preferred method for such tasks due to its high accuracy and precision. squ.edu.om 2-Ethylphenol-d2 is the ideal internal standard for this purpose. medchemexpress.comcornell.edu It is commercially available and specifically marketed as a deuterated standard for use in quantitative analysis. google.commedchemexpress.comcornell.edu Its chemical and physical properties are nearly identical to 2-Ethylphenol, ensuring it behaves similarly during sample processing and chromatographic separation, while its mass difference allows for clear distinction by a mass spectrometer. medchemexpress.comnih.gov
Although specific published studies explicitly naming "2-Ethylphenol-d2" are not prevalent in broad searches, the rationale for its investigation is firmly established by numerous studies that employ analogous deuterated standards for quantifying other phenolic compounds in similar contexts. nih.govresearchgate.netcornell.edu The investigation and synthesis of 2-Ethylphenol-d2 are driven by the fundamental need for a reliable internal standard to support critical research in environmental science, human toxicology, and industrial quality control.
Data Tables
Table 1: Physicochemical Properties of 2-Ethylphenol and 2-Ethylphenol-d2
| Property | 2-Ethylphenol | 2-Ethylphenol-d2 | Source(s) |
| IUPAC Name | 2-ethylphenol | Not available | medchemexpress.com |
| Synonyms | o-Ethylphenol, 1-Hydroxy-2-ethylbenzene | 1-Hydroxy-2-ethylbenzene-d2 | medchemexpress.comcornell.edu |
| CAS Number | 90-00-6 | 1335401-65-4 | medchemexpress.comnih.gov |
| Molecular Formula | C₈H₁₀O | C₈H₈D₂O | medchemexpress.comnih.gov |
| Molecular Weight | 122.16 g/mol | 124.18 g/mol | medchemexpress.comnih.gov |
| Appearance | Colorless to yellow liquid | Not available | medchemexpress.com |
| Boiling Point | ~204.5 °C | Not available | medchemexpress.com |
| Melting Point | -18 °C | Not available | medchemexpress.com |
Properties
CAS No. |
1335401-65-4 |
|---|---|
Molecular Formula |
C8H8D2O |
Molecular Weight |
124.18 |
Purity |
95% min. |
Synonyms |
2-Ethylphenol - d2 |
Origin of Product |
United States |
Analytical Method Development and Validation Utilizing 2 Ethylphenol D2
Principles and Applications of Stable Isotope Labeled Internal Standards in Quantitative Analysis
Stable isotope-labeled internal standards (SIL-IS) are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The fundamental principle behind their use is that the SIL-IS is chemically identical to the analyte of interest, meaning it exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. lgcstandards.comscioninstruments.com However, due to the mass difference, the SIL-IS can be distinguished from the native analyte by the mass spectrometer. lgcstandards.com This co-elution and similar chemical behavior allow the SIL-IS to effectively compensate for variations that can occur during the analytical process. waters.com
Compensation for Matrix Effects and Instrument Variability
One of the most significant challenges in quantitative analysis, especially with complex samples like soil, wastewater, or biological fluids, is the "matrix effect." waters.com This phenomenon occurs when other components in the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. waters.com Because the SIL-IS and the analyte are affected by matrix effects in a nearly identical manner, the ratio of their signals remains constant. waters.com This allows for the accurate calculation of the analyte's concentration despite the influence of the matrix.
Enhancement of Analytical Accuracy and Precision
The use of a SIL-IS like 2-Ethylphenol-d2 (B12378379) significantly enhances both the accuracy (closeness to the true value) and precision (reproducibility) of analytical measurements. scioninstruments.comgov.bc.ca By compensating for analyte losses during sample preparation steps such as extraction, derivatization, and cleanup, the SIL-IS ensures that the final calculated concentration is a more accurate reflection of the analyte's true concentration in the original sample. waters.comnih.gov This is particularly crucial for methods involving multiple and complex preparation stages. gov.bc.ca The precision of a method is improved because the SIL-IS accounts for random errors that can occur at various stages of the analysis. scioninstruments.com Studies have shown that using a SIL-IS can significantly improve the repeatability of results. scioninstruments.com
Quantitative Methodologies in Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Ethylphenol-d2 as Internal Standard
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. technologynetworks.com The use of 2-Ethylphenol-d2 as an internal standard in GC-MS methods is well-established for the analysis of phenols and other organic compounds in various matrices. gov.bc.canih.gov
Optimization of Chromatographic and Spectrometric Parameters
Developing a robust GC-MS method requires careful optimization of several parameters to ensure good separation, peak shape, and sensitivity.
Chromatographic Parameters:
Column Selection: The choice of the GC column is critical. A column with a stationary phase appropriate for the polarity of phenols, such as a DB-VRX or similar, is often used to achieve good separation from other compounds in the sample. acs.org
Temperature Program: The oven temperature program, which involves an initial temperature, ramp rates, and final temperature, must be optimized to ensure the separation of the target analytes and the internal standard from matrix interferences. acs.org A typical program might start at a low temperature to trap volatile compounds and then ramp up to elute the analytes of interest. acs.org
Injector and Transfer Line Temperatures: The temperatures of the injector and the transfer line to the mass spectrometer must be high enough to prevent condensation of the analytes but not so high as to cause thermal degradation. epa.gov
Spectrometric Parameters:
Ionization Mode: Electron ionization (EI) is the most common ionization technique used in GC-MS for the analysis of volatile organic compounds. acs.org
Acquisition Mode: For quantitative analysis, selected ion monitoring (SIM) is often preferred over full scan mode. technologynetworks.comepa.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard. This significantly increases sensitivity and reduces the interference from the matrix. For 2-ethylphenol (B104991), characteristic ions would be selected for quantification and confirmation, and for 2-Ethylphenol-d2, the corresponding deuterated fragment ions would be monitored.
A summary of typical GC-MS parameters for the analysis of phenols is presented in the table below.
| Parameter | Setting | Purpose |
| GC Column | DB-VRX, 40 m x 0.18 mm, 1 µm film thickness | Separation of volatile organic compounds |
| Injector | Pulsed Splitless, 250 °C | Introduction of the sample without discrimination |
| Carrier Gas | Helium, 1.0 mL/min | Transport of analytes through the column |
| Oven Program | 0 °C (1.5 min), then 7 °C/min to 140 °C, then 40 °C/min to 220 °C (hold 8.5 min) | Optimal separation of analytes |
| MS Ionization | Electron Ionization (EI) | Fragmentation of molecules for identification |
| MS Acquisition | Selected Ion Monitoring (SIM) | Increased sensitivity and selectivity |
Detection and Quantification in Complex Biological and Environmental Matrices
The application of 2-Ethylphenol-d2 as an internal standard is particularly advantageous when analyzing complex matrices such as soil, wastewater, and human urine. gov.bc.canih.govcdc.gov These matrices contain a multitude of compounds that can interfere with the analysis.
For instance, in the analysis of phenolic compounds in soil, a solvent extraction is typically performed, followed by derivatization to make the phenols more volatile for GC-MS analysis. gov.bc.ca The use of isotope dilution with a standard like 2-Ethylphenol-d2 is recommended to achieve adequate recovery for certain phenols. gov.bc.ca
In a study on the quantification of phenolic metabolites in human urine, an isotope dilution GC-MS method was developed. nih.gov The procedure involved enzymatic hydrolysis to release conjugated phenols, solid-phase extraction (SPE) for cleanup and concentration, and derivatization before GC-MS analysis. The use of isotopically labeled internal standards was crucial for achieving accurate quantification with an average coefficient of variation below 15% for most analytes. nih.gov
The table below shows representative data on the performance of an isotope dilution GC-MS method for the analysis of various phenols in spiked samples.
| Compound | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Phenol (B47542) | 10 | 9.8 | 98 |
| 2-Chlorophenol | 10 | 10.1 | 101 |
| 2,4-Dimethylphenol | 10 | 9.5 | 95 |
| 2-Nitrophenol | 20 | 19.2 | 96 |
This table is a representative example and does not reflect data from a single specific study.
Quantitative Methodologies in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with 2-Ethylphenol-d2
LC-MS/MS has become a preferred technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. innovareacademics.in The use of a stable isotope-labeled internal standard like 2-Ethylphenol-d2 is also critical for accurate quantification in LC-MS/MS methods. waters.comnih.gov
The principles of compensating for matrix effects and instrument variability are the same as in GC-MS. However, in LC-MS/MS, ion suppression is a more pronounced issue. nih.gov The co-elution of the analyte and its deuterated internal standard is paramount to ensure they experience the same degree of ion suppression. waters.com
Method development in LC-MS/MS involves optimizing both the liquid chromatography separation and the mass spectrometry detection. nih.govmdpi.com
Liquid Chromatography Parameters:
Column: Reversed-phase columns, such as C18, are commonly used for the separation of phenols. nih.gov
Mobile Phase: A gradient of an aqueous phase (often containing a modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed to achieve separation. mdpi.comdshs-koeln.de
Mass Spectrometry Parameters:
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for LC-MS. cdc.govresearchgate.net
MS/MS Transitions: In tandem mass spectrometry (MS/MS), a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides very high selectivity and sensitivity. researchgate.net For 2-ethylphenol and its deuterated standard, specific MRM transitions would be optimized.
A study on the determination of alkylphenols in environmental water samples utilized ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with ¹³C-labeled internal standards. nih.gov The method demonstrated good recoveries (97-109%) and low limits of quantification (0.1 ng/mL), highlighting the effectiveness of isotope dilution in complex matrices. nih.gov
The following table summarizes typical parameters for an LC-MS/MS method for phenol analysis.
| Parameter | Setting | Purpose |
| LC Column | C18, 50 x 2.1 mm, 2.7 µm | Separation of analytes based on polarity |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution for optimal separation |
| Ionization | Electrospray Ionization (ESI), Negative Mode | Formation of gas-phase ions |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |
Development of Robust LC-MS/MS Assays
The development of a robust LC-MS/MS assay hinges on several key factors, including chromatographic separation, mass spectrometric detection, and the appropriate use of internal standards. Stable isotope-labeled standards like 2-Ethylphenol-d2 are considered the gold standard for quantitative LC-MS/MS methods. sigmaaldrich.comresearchgate.net Their primary advantage lies in their ability to co-elute with the unlabeled analyte, experiencing the same matrix effects and ionization suppression or enhancement. researchgate.net
The process typically involves:
Chromatographic Optimization: Developing a liquid chromatography method that provides good separation of the analyte from other matrix components. For phenolic compounds like 2-ethylphenol, reverse-phase chromatography is often employed. sielc.com
Mass Spectrometry Tuning: Optimizing the mass spectrometer parameters, including the selection of precursor and product ions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode. researchgate.net For 4-ethylphenol (B45693), a structural isomer of 2-ethylphenol, precursor ions of m/z 121 and product ions of m/z 106 have been used. researchgate.net
Internal Standard Selection: The ideal internal standard should have physicochemical properties very similar to the analyte. researchgate.net Deuterated standards like 2-Ethylphenol-d2 are often used for this purpose. sigmaaldrich.comresearchgate.net
Ionization Efficiency and Fragmentation Pattern Analysis of Deuterated Analogs
The ionization efficiency of a compound in electrospray ionization (ESI) is a critical factor for achieving high sensitivity in LC-MS/MS. For neutral molecules like phenols, derivatization can be employed to improve ionization efficiency. ddtjournal.com However, the use of a stable isotope-labeled internal standard that is chemically identical to the analyte helps to normalize for variations in ionization. foodriskmanagement.com
The fragmentation pattern of the deuterated analog should be well-characterized. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce product ions. The fragmentation of 2-ethylphenol typically involves the loss of the ethyl group or other characteristic fragments. nist.gov The fragmentation of 2-Ethylphenol-d2 is expected to be very similar, with a mass shift corresponding to the deuterium labeling. This allows for the selection of specific MRM transitions for the internal standard, ensuring no crosstalk with the analyte signal.
It is important to note that while deuterated standards are widely used, they can sometimes exhibit slight differences in retention time compared to their non-labeled counterparts due to the kinetic isotope effect. foodriskmanagement.com However, for many applications, this difference is negligible and does not impact the accuracy of quantification. researchgate.net
Method Validation Criteria for 2-Ethylphenol-d2 as an Internal Standard
For an analytical method utilizing 2-Ethylphenol-d2 as an internal standard to be considered reliable, it must undergo rigorous validation. The validation process demonstrates that the method is fit for its intended purpose and adheres to guidelines set by regulatory bodies. europa.euinnovareacademics.in
Linearity and Calibration Range Assessment
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. The linearity is typically evaluated by the coefficient of determination (R²) of the calibration curve, which should ideally be greater than 0.99. acs.orgnih.gov
The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. For example, in the analysis of similar phenolic compounds like 4-ethylphenol and 4-ethylguaiacol, linear ranges of 10 to 5000 µg/L have been established. researchgate.netresearchgate.net
Table 1: Illustrative Linearity and Calibration Range Data
| Analyte | Internal Standard | Calibration Range | R² |
| 2-Ethylphenol | 2-Ethylphenol-d2 | 10 - 5000 µg/L | > 0.99 |
Note: This table is illustrative and based on typical performance for similar compounds.
Limits of Detection and Quantification in Relevant Analytical Contexts
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These are crucial parameters, especially when analyzing trace levels of compounds. The LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. nih.gov For instance, in the analysis of 4-ethylphenol, LOD and LOQ values of 2 µg/L and 5 µg/L, respectively, have been reported. researchgate.net
Table 2: Representative LOD and LOQ Values
| Parameter | Definition | Typical Value for Ethylphenols |
| LOD | Lowest detectable concentration | 1-2 µg/L researchgate.net |
| LOQ | Lowest quantifiable concentration | 5 µg/L researchgate.net |
Note: These values are based on published data for similar compounds and may vary depending on the specific matrix and instrumentation.
Repeatability and Intermediate Precision Evaluation
Repeatability (intra-assay precision) refers to the precision of the method over a short interval of time with the same analyst and equipment. Intermediate precision (inter-assay precision) assesses the method's precision over a longer period, with different analysts and/or equipment. Both are typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). acs.org Acceptable RSD values are generally below 15-20%. acs.orgdshs-koeln.de
Table 3: Example of Precision Data
| Precision Type | Concentration Level | RSD (%) |
| Repeatability | Low QC | < 15 |
| High QC | < 15 | |
| Intermediate Precision | Low QC | < 20 |
| High QC | < 20 |
Note: This table represents typical acceptance criteria for bioanalytical method validation.
Comparative Analysis of 2-Ethylphenol-d2 with Non-Labeled and Analog Internal Standards
The choice of internal standard is critical for the accuracy of a quantitative assay. While stable isotope-labeled standards like 2-Ethylphenol-d2 are preferred, sometimes structural analogs are used. scispace.com
Deuterated vs. Non-Labeled: The primary advantage of 2-Ethylphenol-d2 over using no internal standard is its ability to compensate for matrix effects and variations in sample processing and instrument response. researchgate.netfoodriskmanagement.com Without an internal standard, the accuracy and precision of the method would be significantly compromised.
Deuterated vs. Analog Internal Standards: Structural analogs are compounds that are chemically similar but not identical to the analyte. While they can correct for some variability, they may not have the same extraction recovery, chromatographic retention time, or ionization response as the analyte. scispace.com This can lead to less accurate quantification compared to using a stable isotope-labeled standard. scispace.com For example, studies have shown that using an analogous internal standard can result in a significant bias compared to using a stable isotope-labeled internal standard. scispace.com
Mechanistic and Kinetic Isotope Effect Studies Involving 2 Ethylphenol D2
Theoretical Frameworks of Kinetic Isotope Effects (KIE)numberanalytics.com
The theoretical basis for KIE is rooted in transition state theory, which posits that reaction rates are determined by the energy difference between the reactants and the transition state. numberanalytics.com Isotopic substitution does not alter the potential energy surface of a reaction but does affect mass-dependent properties, most notably vibrational frequencies and their associated zero-point energies (ZPE). princeton.edupnas.org This difference in ZPE between the ground state and the transition state is the primary origin of the KIE. numberanalytics.comnih.gov In some reactions, particularly those involving the transfer of light atoms like hydrogen, quantum mechanical tunneling can also contribute significantly to the observed KIE. numberanalytics.comnumberanalytics.com
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being formed or broken in the rate-determining step of the reaction. numberanalytics.com
Primary Kinetic Isotope Effects (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step. portico.org For the cleavage of a C-H versus a C-D bond, the effect is typically "normal," with k_H/k_D values ranging from 2 to 8, and sometimes even larger. princeton.edulibretexts.org The magnitude of the PKIE provides information about the transition state; a symmetrical transition state where the hydrogen is halfway between the donor and acceptor typically shows a maximal KIE. princeton.edu
Secondary Kinetic Isotope Effects (SKIE): A secondary KIE arises when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally much smaller than PKIEs, with typical k_H/k_D values ranging from approximately 0.7 to 1.5. wikipedia.org SKIEs are further classified based on the position of the isotope (e.g., α or β to the reaction center) and provide information about changes in hybridization or hyperconjugation between the reactant and the transition state. princeton.edu An SKIE where k_H/k_D > 1 is a normal effect, often associated with a change from sp3 to sp2 hybridization, while a k_H/k_D < 1 is an inverse effect, often seen with a change from sp2 to sp3 hybridization. wikipedia.orgprinceton.edu
Secondary KIEs offer further refinement of the transition state structure. For example, in nucleophilic substitution reactions, an α-secondary KIE can help distinguish between S_N1 and S_N2 mechanisms. S_N1 reactions, which proceed through an sp2-hybridized carbocation intermediate, typically show a normal SKIE (k_H/k_D ≈ 1.1-1.2), while S_N2 reactions, which involve a more crowded sp3-like transition state, often exhibit an inverse or near-unity SKIE (k_H/k_D ≈ 0.8-1.0). wikipedia.org
| KIE Type | Typical k_H/k_D Value | Mechanistic Interpretation |
| Primary (PKIE) | ~ 2 - 8 | Bond to deuterium (B1214612) is broken/formed in the rate-determining step. portico.orglibretexts.org |
| Secondary (α-SKIE) | ~ 1.1 - 1.25 (Normal) | Change in hybridization from sp3 to sp2 at the reaction center. wikipedia.orgprinceton.edu |
| Secondary (α-SKIE) | ~ 0.8 - 1.0 (Inverse) | Change in hybridization from sp2 to sp3 at the reaction center. wikipedia.org |
| Secondary (β-SKIE) | ~ 1.1 - 1.2 (Normal) | Often indicates stabilization of a developing positive charge via hyperconjugation. princeton.edu |
Primary and Secondary Deuterium Kinetic Isotope Effects
Experimental Design for KIE Studies Using 2-Ethylphenol-d2 (B12378379)
The design of a KIE experiment requires meticulous planning and execution to yield meaningful data. escholarship.org The use of 2-Ethylphenol-d2, where deuterium atoms are placed on the ethyl group, is designed to probe reactions involving this specific part of the molecule, such as oxidation or cleavage of the C-H bonds on the ethyl side chain.
The specific placement of the deuterium label is critical. In 2-Ethylphenol-d2, deuteration of the ethyl group allows for the investigation of reactions at that site. For example, in metabolic studies, this labeling can help determine if enzymatic oxidation occurs on the ethyl side chain.
High isotopic purity (preferably >98%) is essential for accurate KIE measurements. nih.govnumberanalytics.com If the deuterated substrate is contaminated with a significant amount of the non-deuterated (protiated) version, the observed KIE will be artificially low. nih.gov This is particularly critical in non-competitive experiments where the rates of the deuterated and non-deuterated compounds are measured separately. nih.gov Impurities that inhibit the enzyme or catalyst can also skew results, leading to erroneously high apparent KIE values. nih.govarxiv.org
To ensure that any observed rate difference is due solely to the isotopic substitution, all other reaction conditions must be rigorously controlled. numberanalytics.comnumberanalytics.com Factors such as temperature, pressure, solvent, and catalyst or enzyme concentration must be identical for both the labeled and unlabeled reactions. numberanalytics.com
Data for KIE studies are typically acquired through methods that can accurately monitor the progress of the reaction. numberanalytics.com Common techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for the simultaneous measurement of reactant and product concentrations. numberanalytics.com
Mass Spectrometry (MS): Used to determine the isotopic composition of reactants and products, especially in competition experiments. numberanalytics.compnas.org
Spectrophotometry: Can be used to follow reactions that involve a change in light absorbance, such as the oxidation of catecholamines. bibliotekanauki.pl
Deuterium Position and Isotopic Purity Requirements
Elucidation of Enzymatic Reaction Pathways with Deuterated Phenolic Substratesnumberanalytics.com
Deuterated phenolic compounds are invaluable tools for studying the mechanisms of enzymes, particularly monooxygenases like cytochrome P450, which are responsible for metabolizing a vast array of substrates. nih.govnih.gov The presence or absence of a significant KIE upon deuteration of the aromatic ring or side chains can help differentiate between competing metabolic pathways. nih.govnih.gov
For example, the enzymatic hydroxylation of aromatic compounds can proceed through different mechanisms. One pathway involves the formation of an arene oxide intermediate, which then rearranges to a phenol (B47542). This pathway generally does not involve breaking a C-H bond in a rate-determining step, and thus, experiments using ring-deuterated substrates show little to no KIE. nih.govpnas.org Conversely, an alternative pathway might involve direct insertion of an oxygen atom into a C-H bond. If this C-H bond cleavage is rate-limiting, a significant primary KIE would be observed. pnas.org
Studies on various deuterated aromatic substrates have provided evidence for multiple enzymatic pathways for phenol formation. nih.govosti.gov For instance, significant isotope effects (k_H/k_D = 1.3-1.75) were observed for the meta-hydroxylation of several deuterated aromatic compounds, which is inconsistent with an arene oxide intermediate and suggests an alternative mechanism is at play for that specific position. nih.gov In the context of 2-Ethylphenol-d2, deuterating the ethyl group would allow researchers to investigate whether enzymatic attack occurs at this side chain and to what extent C-H bond cleavage at this position is rate-limiting for its metabolism.
| Study Type | Deuterated Substrate Example | Key Finding | Implication for Mechanism |
| Aromatic Hydroxylation | Perdeuterated nitrobenzene | Significant KIE (1.3-1.75) for meta-hydroxylation. nih.gov | Incompatible with arene oxide intermediate; suggests an alternative pathway like direct C-H insertion. nih.gov |
| Aromatic Hydroxylation | Ring-deuterated toluenes | Absence of a large KIE for phenol formation. nih.gov | Consistent with the formation of arene oxides as intermediates. nih.gov |
| Dopamine Oxidation | Ring-deuterated [2',5',6'-2H3]-dopamine | KIE values close to unity. bibliotekanauki.pl | Indicates deuterium substitution on the ring has little effect; C-H bond cleavage on the ring is not rate-limiting. bibliotekanauki.pl |
Substrate Binding and Catalytic Mechanism Probing
Investigations into Catalytic Transformations of 2-Ethylphenol (B104991) Using Deuterium Labeling
Deuterium labeling is indispensable for studying the catalytic upgrading of bio-oil components like 2-ethylphenol, particularly in processes like hydrodeoxygenation (HDO).
The HDO of 2-ethylphenol is a key reaction for converting biomass-derived oils into valuable hydrocarbons. This transformation typically proceeds via two main competing pathways:
Direct Deoxygenation (DDO): The C-O bond is cleaved directly to produce ethylbenzene (B125841).
Hydrogenation (HYD): The aromatic ring is first hydrogenated to form ethylcyclohexanol, which is then dehydrated and further hydrogenated to yield ethylcyclohexane (B155913).
The choice of catalyst significantly influences the selectivity between these pathways. Using 2-ethylphenol-d2 (for example, with the hydroxyl group deuterated as -OD) in conjunction with H₂ gas, or unlabeled 2-ethylphenol with D₂ gas, allows researchers to trace the fate of hydrogen/deuterium atoms. If the DDO pathway is dominant, deuterium from D₂ gas would be incorporated into the ethylbenzene product and water (HDO). If the HYD pathway prevails, deuterium would be found in the saturated ethylcyclohexane ring and water. This tracing provides definitive evidence for the operating mechanism on different catalysts, such as sulfided CoMo or NiMo systems.
| Catalyst | Predominant HDO Pathway | Primary Products |
| CoMo/Al₂O₃ | Promotes both DDO and HYD | Ethylbenzene, Ethylcyclohexane |
| NiMo/Al₂O₃ | Promotes HYD pathway | Ethylcyclohexane |
| Pt-WOx/C | Promotes DDO via direct hydrogenolysis | Toluene (from m-cresol) |
This table illustrates the differing selectivity of various catalysts in the hydrodeoxygenation of phenolic compounds, which can be mechanistically confirmed using deuterium labeling studies. nih.gov
Hydrogen spillover is a phenomenon where hydrogen atoms, formed by the dissociation of H₂ on a metal catalyst (e.g., Pd, Pt), migrate onto the catalyst support (e.g., an oxide like TiO₂ or CeO₂). nih.govmdpi.com These spillover species can be crucial participants in catalytic reactions. Deuterium is an ideal tracer for visualizing and quantifying this effect.
Experiments can be designed in several ways:
2-Ethylphenol with D₂ gas: Observing deuterium incorporation into the 2-ethylphenol molecule at positions other than the primary reaction site, or into the hydrocarbon products, indicates that dissociated deuterium atoms are mobile on the surface.
2-Ethylphenol-d2 with H₂ gas: Tracking the exchange of deuterium from the molecule with protium (B1232500) from the gas phase or the catalyst surface provides insight into the reversibility of C-H/C-D bond activation and surface mobility.
Such H/D exchange experiments are considered definitive proof of hydrogen spillover. mdpi.com Studies have shown that for phenolic compounds, the support material plays an active role by hydrogen-bonding to the substrate's hydroxyl group, while spillover hydrogen shuttled from the metal sites mediates the hydrogenation of the aromatic ring. nih.gov
Hydrodeoxygenation (HDO) Reaction Mechanism Studies
Computational Chemistry Approaches to KIE Prediction and Validation
Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complement to experimental studies. nih.govrsc.org DFT calculations can be used to model the entire reaction coordinate for the catalytic transformation of 2-ethylphenol, including the structures of reactants, transition states, and products.
By calculating the vibrational frequencies of the isotopologues (e.g., for C-H vs. C-D bonds) in the ground state and at the transition state, the zero-point energies (ZPE) can be determined. The difference in ZPE between the light and heavy isotopologues is the primary origin of the KIE. This allows for the ab initio prediction of KIE values for specific mechanistic steps.
| Mechanistic Step | Hypothetical Experimental KIE (kH/kD) | DFT-Predicted KIE (kH/kD) | Implication |
| C-O Bond Scission | 1.05 | 1.03 | Small secondary KIE, C-O bond breaks in rate-limiting step. |
| Ring Hydrogenation | 1.80 | 1.75 | Primary KIE, C-H bond formation is rate-limiting. |
| Ethyl Group C-H Activation | 6.50 | 6.20 | Large primary KIE, consistent with H-atom abstraction. |
This illustrative table shows how experimentally measured KIEs for different potential rate-limiting steps in 2-ethylphenol reactions can be compared with computationally predicted values to validate a proposed mechanism.
Applications of 2 Ethylphenol D2 As a Tracer in Advanced Research
Isotopic Tracing in Metabolic Pathway Elucidation (in vitro and non-human in vivo models)
The use of stable isotope tracers like 2-Ethylphenol-d2 (B12378379) is a cornerstone of modern metabolic research, enabling detailed investigation into the biotransformation of xenobiotic compounds. medchemexpress.commedchemexpress.com While specific studies exclusively using 2-Ethylphenol-d2 are not extensively documented in publicly available literature, the principles of isotopic tracing and the known metabolism of its non-deuterated counterpart, 2-ethylphenol (B104991), provide a strong basis for its application in this field.
In metabolic studies, 2-Ethylphenol-d2 can be introduced into in vitro systems, such as liver or lung microsomes from various species, or administered to non-human in vivo models. The deuterium (B1214612) label acts as a unique signature, allowing for the unambiguous identification of metabolites derived from the parent compound using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Research on the metabolism of the non-deuterated 2-ethylphenol has identified several key metabolic products. A significant pathway involves the hydroxylation of the ethyl group and the aromatic ring. For instance, studies with mouse, rat, and human liver and lung microsomes have shown that 2-ethylphenol is metabolized to dihydroxyethylbenzenes. europa.eu Specifically, the conversion to ethylhydroquinone (EHQ) has been observed. nih.gov When 2-Ethylphenol-d2 is used, these metabolites would retain the deuterium label, confirming their origin and facilitating their identification amidst a complex background of endogenous molecules.
A study on the microsomal metabolism of 2-ethylphenol (2EP) showed varying conversion rates to ethylhydroquinone (EHQ) across different species and tissues. europa.eunih.gov This data highlights the potential metabolic products that could be traced using 2-Ethylphenol-d2.
Table 1: Microsomal Metabolism of 2-Ethylphenol to Ethylhydroquinone
| Species | Tissue | Molar Conversion of 2EP to EHQ (%) |
| Mouse | Liver Microsomes | 8.9 |
| Human | Liver Microsomes | 7.1 |
| Rat | Liver Microsomes | 6.4 |
| Mouse | Lung Microsomes | 17.7 |
| Rat | Lung Microsomes | 5.8 |
| Human | Lung Microsomes | 0.1 |
| Source: Adapted from data on the microsomal metabolism of 2- and 4-Ethylphenol (B45693). europa.eunih.gov |
Isotopic tracers are essential for determining the kinetics of metabolic processes, including the rates of absorption, distribution, metabolism, and excretion (ADME). By measuring the disappearance of the deuterated parent compound and the appearance of its labeled metabolites over time, researchers can calculate turnover rates and metabolic fluxes. biorxiv.org
Identification of Metabolic Intermediates and Products
Environmental Fate and Transformation Studies Utilizing 2-Ethylphenol-d2
Understanding the environmental persistence, distribution, and degradation of industrial chemicals is crucial for assessing their ecological impact. 2-Ethylphenol-d2 can be used as a tracer to study the environmental fate of 2-ethylphenol, which is released into the environment through various industrial processes. nih.gov
2-Ethylphenol-d2 can be introduced into environmental microcosms (e.g., soil or water samples containing microbial communities) to study its biodegradation. By monitoring the decrease in the concentration of the deuterated parent compound and identifying the labeled degradation products, scientists can elucidate the biodegradation pathways and rates.
Studies on the non-deuterated 2-ethylphenol have shown that it can be transformed through hydrodeoxygenation, leading to products such as ethylbenzene (B125841) and ethylcyclohexane (B155913). researchgate.net The use of 2-Ethylphenol-d2 in such studies would help to confirm these pathways and potentially identify new ones by providing a clear analytical signal for all related transformation products. The deuterium label is particularly useful for distinguishing the compound's fate from that of structurally similar, naturally occurring substances.
2-Ethylphenol-d2 is an ideal internal standard for the quantitative analysis of 2-ethylphenol in environmental samples. dphen1.com In this application, a known amount of 2-Ethylphenol-d2 is added to an environmental sample (e.g., water, soil, or biological tissue) before extraction and analysis. Because the deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation and analysis, it can be used to correct for any losses that occur during these steps. This ensures a more accurate quantification of the 2-ethylphenol concentration in the original sample.
For example, in the analysis of alkylphenols in cod tissues, deuterium-labeled alkylphenols are used as internal standards to improve the accuracy of the quantification. dphen1.com This approach is critical for obtaining reliable data on the environmental distribution and persistence of these compounds.
Table 2: Use of Deuterated Alkylphenols as Internal Standards in Environmental Analysis
| Analytical Method | Sample Matrix | Internal Standard | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Cod Tissues (Liver, Muscle) | 2,4-dimethylphenol-d3, 4-ethylphenol-d10 | Quantification of dimethylphenols and ethylphenols |
| Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GCMS) | Groundwater | Ring deuterated 2,4-dimethylphenol | Achieve high reproducibility in the analysis of short-chained alkylphenols |
| Source: Adapted from studies on the analysis of alkylphenols in environmental samples. dphen1.comdb-thueringen.de |
Assessment of Biodegradation and Chemical Degradation Pathways
Process Analytical Technology (PAT) Applications in Chemical Engineering
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. nih.govunimi.it The goal is to ensure final product quality. While PAT utilizes various analytical techniques, including spectroscopy and chromatography, there is no specific information available in the reviewed literature detailing the application of 2-Ethylphenol-d2 in this field.
In principle, deuterated compounds could be used as internal standards or tracers in PAT applications to monitor reaction kinetics, mixing efficiency, or the formation of byproducts in real-time within a chemical reactor. However, the practical application of 2-Ethylphenol-d2 for these purposes in an industrial chemical engineering context is not documented.
Monitoring Reaction Progress and Yields with Deuterated Tracers
In chemical synthesis and process development, accurately monitoring the progress of a reaction is essential for optimization, control, and ensuring maximum yield. Deuterated compounds can be used as internal standards for quantitative analysis during a reaction. magritek.com Because 2-Ethylphenol-d2 has nearly identical chemical properties to 2-Ethylphenol, it can be added to a reaction mixture in a known quantity to serve as a stable reference point.
The progress of a reaction involving 2-Ethylphenol can be tracked by taking aliquots at various time points and analyzing them, typically with NMR or Liquid Chromatography-Mass Spectrometry (LC-MS). The signals of the deuterated standard remain constant, providing a reliable benchmark against which the decreasing concentration of reactants and the increasing concentration of products can be accurately measured. magritek.com This method allows for the precise determination of reaction kinetics, the identification of stable intermediates, and the calculation of real-time conversion and yield without being affected by variations in sample preparation or injection volume. magritek.com
Illustrative Research Finding: Reaction Monitoring with an Internal Standard
The following table illustrates how a deuterated internal standard like 2-Ethylphenol-d2 could be used to quantify the formation of a product from a reactant over time. A known concentration of the internal standard is added at the beginning of the reaction.
| Time (minutes) | Reactant Peak Area (MS) | Product Peak Area (MS) | Internal Standard Peak Area (MS) | Calculated Product Concentration (µM) |
|---|---|---|---|---|
| 0 | 150,000 | 0 | 100,000 | 0.0 |
| 10 | 125,000 | 24,500 | 101,000 | 24.3 |
| 30 | 80,000 | 68,000 | 99,500 | 68.3 |
| 60 | 45,000 | 102,000 | 100,500 | 101.5 |
| 120 | 10,000 | 138,000 | 99,000 | 139.4 |
Residence Time Distribution Analysis in Continuous Flow Systems
Residence Time Distribution (RTD) is a fundamental concept in chemical engineering that describes the time fluid elements spend within a reactor or a continuous flow system. ntnu.nonumberanalytics.com Understanding the RTD is critical for designing and optimizing reactors, as it provides insight into mixing patterns, flow behavior, and potential issues like channeling or dead zones. numberanalytics.comlut.fi
To measure the RTD, a tracer is injected at the reactor inlet, and its concentration is measured at the outlet over time. mdpi.com 2-Ethylphenol-d2 is a suitable tracer for systems where 2-Ethylphenol or similar phenolic compounds are part of the process stream. Its key advantages are that it is non-reactive under the process conditions and its physical properties (viscosity, density) are nearly identical to the main fluid, ensuring it accurately reflects the flow of the bulk material. ntnu.no A pulse of 2-Ethylphenol-d2 is injected, and the outlet concentration is monitored by mass spectrometry. The resulting concentration-time curve is the RTD, which can be analyzed to diagnose the reactor's performance against ideal flow models like the plug flow reactor (PFR) or continuous stirred-tank reactor (CSTR). lut.fi
Illustrative Research Finding: RTD Measurement Using a Tracer
This table shows hypothetical data from a pulse tracer experiment in a continuous flow reactor. The concentration of the tracer, 2-Ethylphenol-d2, is measured at the reactor outlet at different times following injection.
| Time (seconds) | Tracer Concentration at Outlet (ppb) |
|---|---|
| 0 | 0 |
| 30 | 5 |
| 60 | 55 |
| 90 | 98 |
| 120 | 60 |
| 150 | 15 |
| 180 | 2 |
| 210 | 0 |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving highly accurate and precise quantification of chemical substances. researchgate.netnih.gov The method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. acanthusresearch.com For the absolute quantification of 2-Ethylphenol in complex matrices such as environmental samples or biological fluids, 2-Ethylphenol-d2 is an ideal internal standard. medchemexpress.commedchemexpress.com
The procedure involves adding a precisely known amount of 2-Ethylphenol-d2 to a sample containing an unknown quantity of 2-Ethylphenol. After thorough mixing to ensure isotopic equilibrium, the sample is processed and analyzed by a mass spectrometer (typically GC-MS or LC-MS/MS). The instrument measures the signal intensity ratio of the unlabeled analyte (2-Ethylphenol) to the labeled standard (2-Ethylphenol-d2). Since the labeled standard experiences the exact same sample preparation losses and ionization suppression or enhancement effects as the unlabeled analyte, this ratio provides a highly accurate basis for calculating the unknown concentration. acanthusresearch.comnih.gov This co-elution and identical chemical behavior corrects for variations that would otherwise introduce significant error. sigmaaldrich.com
Illustrative Research Finding: Quantification by IDMS
The table below demonstrates the principle of IDMS for determining the concentration of 2-Ethylphenol in a water sample. A known amount of 2-Ethylphenol-d2 is added, and the ratio of the native analyte to the standard is measured by mass spectrometry.
| Parameter | Value | Description |
|---|---|---|
| Mass of 2-Ethylphenol-d2 Standard Added | 100 ng | Precisely weighed amount of the internal standard. |
| Sample Volume | 50 mL | Volume of the water sample being analyzed. |
| Peak Area of 2-Ethylphenol (Analyte) | 85,400 | Instrument response for the native compound. |
| Peak Area of 2-Ethylphenol-d2 (Standard) | 98,200 | Instrument response for the deuterated standard. |
| Response Ratio (Analyte/Standard) | 0.870 | Calculated from the peak areas. |
| Calculated Amount of 2-Ethylphenol | 87.0 ng | (Mass of Standard) x (Response Ratio) |
| Final Concentration | 1.74 ng/mL or ppb | (Calculated Amount) / (Sample Volume) |
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Routes for Advanced Deuteration of 2-Ethylphenol (B104991)
The synthesis of selectively deuterated compounds is a critical area of research, driven by the demand for high-purity standards in analytical chemistry and as probes in mechanistic studies. nih.govresearchgate.net For phenolic compounds like 2-ethylphenol, traditional methods often require harsh conditions and can result in low deuterium (B1214612) incorporation or lack of selectivity. oup.com
Recent advancements focus on more efficient, selective, and scalable methods. nih.gov A significant area of development is heterogeneous catalysis. For instance, platinum on carbon (Pt/C) catalysts used with deuterium oxide (D₂O) as the deuterium source have shown high efficiency for the H-D exchange on electron-rich aromatic rings, such as phenols, under mild conditions, even at room temperature. oup.comresearchgate.net The Pt/C–D₂O–H₂ system is particularly promising, demonstrating that both the catalyst and a hydrogen atmosphere are essential for the reaction to proceed efficiently. oup.com Other approaches include the use of nanostructured iron catalysts with D₂O, which allows for the scalable and selective deuteration of various (hetero)arenes, including phenols. nih.gov
Flow synthesis methods using microwave reactors are also being developed to improve throughput and reaction efficiency for deuterating aromatic compounds. tn-sanso.co.jp These systems, which can be filled with a catalyst like platinum on alumina (B75360), allow for continuous production and rapid heating, significantly reducing reaction times compared to conventional batch processes. tn-sanso.co.jp Furthermore, research into polymer-supported acid catalysts, such as Amberlyst 15, provides a simple procedure for the deuteration of a wide range of phenols. researchgate.net
These novel routes are crucial for producing 2-Ethylphenol-d2 (B12378379) with high isotopic purity and specific deuterium placement, which is essential for its applications in quantitative analysis and mechanistic studies.
Integration of 2-Ethylphenol-d2 with High-Resolution Mass Spectrometry and Ion Mobility Techniques
In the realm of analytical chemistry, deuterated compounds like 2-Ethylphenol-d2 are invaluable as internal standards for quantitative analysis using mass spectrometry (MS). mdpi.comresearchgate.net The use of stable isotope-labeled standards is considered the gold standard for LC-MS quantification because they exhibit nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and chromatographic behavior. researchgate.net
High-resolution mass spectrometry (HRMS) benefits significantly from the use of deuterated standards. The precise mass difference between the deuterated standard and the native analyte allows for highly accurate and sensitive quantification, minimizing matrix effects that can plague other methods. researchgate.net For example, in the analysis of complex mixtures like wine or environmental samples, where 2-ethylphenol can be a key aroma or contaminant compound, 2-Ethylphenol-d2 allows for precise measurement of its concentration. researchgate.netnih.govresearchgate.net
The integration of ion mobility spectrometry (IMS) with mass spectrometry (IM-MS) adds another dimension of separation and characterization. researchgate.net In IMS, ions are separated based on their size, shape, and charge. While isotopic substitution has a small effect on an ion's mobility, ultra-high-resolution IMS systems can potentially separate isotopologues. acs.org More commonly, deuterated standards are used to validate and calibrate IMS systems. researchgate.netnih.gov The slight difference in drift time between a compound and its deuterated analogue can provide insights into ion-neutral collision processes and help refine theoretical models of ion mobility. acs.org As IMS technology becomes more widespread, the availability of well-characterized deuterated standards like 2-Ethylphenol-d2 will be crucial for ensuring data quality and comparability across different instruments and laboratories. chromatographyonline.com
Exploration of 2-Ethylphenol-d2 in Material Science and Separation Technologies
The unique physicochemical properties of 2-ethylphenol make it a person of interest in material science, particularly in the formation of novel functional materials. The deuterated form, 2-Ethylphenol-d2, serves as a critical probe for understanding the structure and dynamics of these materials.
A groundbreaking area of research is the use of 2-ethylphenol as a solvent for creating "Type II porous liquids." rsc.org These are solutions where porous organic cages (POCs) are dissolved in a solvent that is too large to enter the cages' intrinsic pores, thus preserving the porosity in the liquid phase. rsc.orgrsc.org Such liquids have potential applications in gas separation and storage. digitellinc.com
Recent studies have identified 2-ethylphenol as a highly effective solvent for these applications. rsc.org A porous liquid based on 2-ethylphenol demonstrated a methane (B114726) (CH₄) uptake capacity of 60 μmol mL⁻¹, which is significantly higher than many other non-chlorinated solvent systems. rsc.org The ability to achieve high gas uptake without extensive solvent purification makes these systems particularly attractive. rsc.org The role of 2-Ethylphenol-d2 in this context would be to facilitate advanced characterization techniques, such as neutron scattering, to precisely map the solvent-cage interactions and the location of captured gas molecules within the porous network, which is difficult to achieve with non-deuterated solvents.
Methane Uptake in Various Porous Liquids
| Solvent for Porous Liquid | Methane (CH₄) Uptake (μmol mL⁻¹) | Reference |
|---|---|---|
| 2-Ethylphenol | 60 | rsc.org |
| 2'-Hydroxyacetophenone | 41 | rsc.org |
| Perchloropropene-based | 81 | rsc.org |
| 1-Phenylethanol | 14 | rsc.org |
| 2-Phenyl-1-propanol | 14 | rsc.org |
Deuterium labeling is a powerful tool for elucidating intermolecular interactions. Techniques such as infrared (IR) spectroscopy and neutron scattering rely on the isotopic shift caused by deuterium to study phenomena like hydrogen bonding. In studies of how phenolic compounds adsorb onto catalyst surfaces, deuterated molecules are used to assign vibrational bands, distinguishing between O-H and C-H group interactions with the surface. ifpenergiesnouvelles.fr For 2-Ethylphenol-d2, this allows for a precise characterization of its adsorption mode on materials like alumina or molybdenum sulfide (B99878) catalysts, which is crucial for understanding catalytic hydrodeoxygenation processes. ifpenergiesnouvelles.frresearchgate.net
Furthermore, in complex systems like the aforementioned porous liquids or polymer resins, neutron scattering with deuterated components can reveal the conformation and organization of the molecules, providing structural details that are inaccessible by other means. researchgate.netresearchgate.net
Studies on Porous Liquid Solutions and Gas Uptake
Advanced Computational Modeling and Simulation of 2-Ethylphenol-d2 Reactivity and Interactions
Computational chemistry provides invaluable insights into molecular behavior, and the study of deuterated compounds like 2-Ethylphenol-d2 is a growing area of interest. tu-dresden.detu-dresden.de Modeling and simulation can predict and explain the kinetic isotope effect (KIE), where the heavier deuterium atom leads to slower reaction rates compared to protium (B1232500) (hydrogen). rsc.org
The primary kinetic deuterium isotope effect (PKIE) for hydrogen atom abstraction from phenols can vary significantly, and computational models help to understand these variations, which can be influenced by factors like quantum tunneling. rsc.orgresearchgate.net For 2-Ethylphenol-d2, simulations can model its reactivity in various chemical environments, such as during polymerization or oxidation reactions. researchgate.netcdnsciencepub.com
Molecular dynamics (MD) simulations are used to model the structure and properties of complex materials, such as phenolic resins. researchgate.netresearchgate.net By using deuterated analogues like 2-Ethylphenol-d2 in these simulations, researchers can better correlate simulation results with experimental data from techniques like neutron scattering. researchgate.net This synergy between computation and experiment is crucial for designing new materials with tailored properties, such as improved thermal conductivity or mechanical strength in phenolic resins. researchgate.net
Future Impact of Deuterated Phenolic Compounds in Interdisciplinary Research
The importance of deuterated compounds, including phenolic derivatives like 2-Ethylphenol-d2, is set to expand across numerous scientific fields. nih.gov In pharmaceutical research, selective deuteration is an emerging strategy to improve the metabolic stability and pharmacokinetic profiles of drugs, a concept known as "heavy drugs". nih.govmedchemexpress.com While 2-ethylphenol itself is not a therapeutic agent, the knowledge gained from studying its deuterated forms contributes to a broader understanding of how isotopic substitution affects drug metabolism. mdpi.com
In environmental science, deuterated standards are essential for tracing the fate and transport of pollutants. nih.gov In material science, the ability to probe molecular structure and dynamics using deuterated molecules will continue to underpin the development of advanced polymers, functional liquids, and catalysts. acs.orgmdpi.com
The ongoing development of more cost-effective and selective deuteration methods will make these compounds more accessible for a wider range of applications. nih.govuni-rostock.de The convergence of advanced analytical techniques, sophisticated computational modeling, and innovative synthetic chemistry ensures that deuterated phenolic compounds will remain at the forefront of interdisciplinary research, enabling discoveries in medicine, materials, and environmental science for the foreseeable future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
